
Ácido 4-(1,3-benzodioxol-5-il)-4-oxobutanoico
Descripción general
Descripción
The compound “4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid” is a complex organic molecule. The “1,3-Benzodioxol-5-yl” part suggests the presence of a benzodioxole group, which is a type of aromatic ether . The “4-oxobutanoic acid” part indicates the presence of a four-carbon chain with a ketone (oxo) group and a carboxylic acid group .
Aplicaciones Científicas De Investigación
Inhibición de la Ciclooxigenasa (COX) y Citotoxicidad
Este compuesto se ha estudiado por su potencial como inhibidor de la COX y agente citotóxico. Las enzimas COX son cruciales en la biosíntesis de prostaglandinas, que están involucradas en la inflamación y el dolor. Los derivados del ácido 4-(1,3-benzodioxol-5-il)-4-oxobutanoico han mostrado actividad moderada contra las enzimas COX1 y COX2, con ciertos compuestos que exhiben una potente actividad citotóxica contra las líneas celulares de cáncer cervical .
Actividad Antioxidante
Se han sintetizado y evaluado derivados que contienen la porción 1,3-benzodioxol, como el ácido 4-(1,3-benzodioxol-5-il)-4-oxobutanoico, por sus propiedades antioxidantes. Estos compuestos han mostrado diversos grados de actividad en la eliminación de radicales libres, lo cual es valioso para prevenir enfermedades relacionadas con el estrés oxidativo .
Síntesis de Derivados de Ariltetrahidropiranilmetilamina
El compuesto sirve como precursor en la síntesis de derivados de ariltetrahidropiranilmetilamina. Se ha informado que estos derivados poseen un amplio espectro de actividades biológicas, incluidos efectos sedantes, hipotensores y anticonvulsivos .
Investigación Farmacéutica
En la investigación farmacéutica, los derivados del compuesto se han utilizado para crear moléculas con potenciales propiedades anticancerígenas. Por ejemplo, los derivados del ácido pirazol-carboxílico que contienen la estructura 1,3-benzodioxol se han explorado por sus interacciones con objetivos biológicos y mecanismos de acción .
Síntesis Orgánica
En la síntesis orgánica, el ácido 4-(1,3-benzodioxol-5-il)-4-oxobutanoico se utiliza para desarrollar nuevas rutas y metodologías sintéticas. Sus derivados se han utilizado en la síntesis de moléculas complejas con posibles aplicaciones en ciencia de materiales y química medicinal .
Ciencia de Materiales
El compuesto y sus derivados se han investigado por su posible uso en el desarrollo de nuevos materiales. Por ejemplo, los derivados quirales de bifenilo, que pueden sintetizarse a partir de compuestos como el ácido 4-(1,3-benzodioxol-5-il)-4-oxobutanoico, se utilizan en la preparación de materiales quirales para diversas aplicaciones industriales .
Mecanismo De Acción
Target of Action
The primary target of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that it interacts with its target, the heat shock protein hsp 90-alpha . The interaction with this protein could potentially lead to changes in the protein’s function, affecting the cell cycle control and signal transduction .
Biochemical Pathways
Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it affects pathways related to cell cycle control and signal transduction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its interaction with the heat shock protein hsp 90-alpha, it can be inferred that it may have effects on cell cycle control and signal transduction .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other molecules, can affect the activity and stability of a compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the phenylpropanoid pathway, such as trans-cinnamate 4-hydroxylase . This interaction can lead to the modulation of metabolic flux and the production of various phenolic compounds. Additionally, 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Metabolic Pathways
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is involved in several metabolic pathways, including the phenylpropanoid pathway. This compound interacts with enzymes such as trans-cinnamate 4-hydroxylase, influencing the production of phenolic compounds and other metabolites . The modulation of metabolic flux by 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid can lead to changes in metabolite levels and the overall metabolic profile of cells.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-8(2-4-11(13)14)7-1-3-9-10(5-7)16-6-15-9/h1,3,5H,2,4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRPPFUVZPPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343651 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41764-07-2 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41764-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




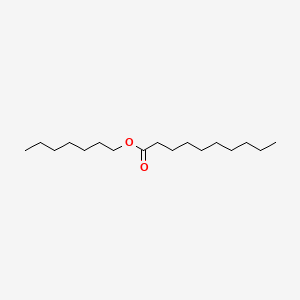
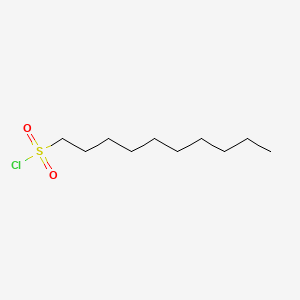
![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)
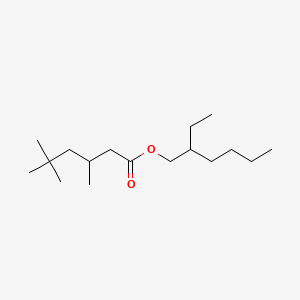
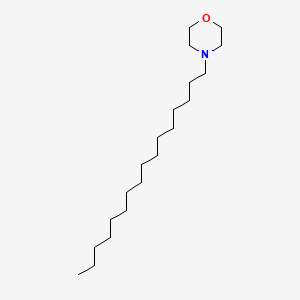

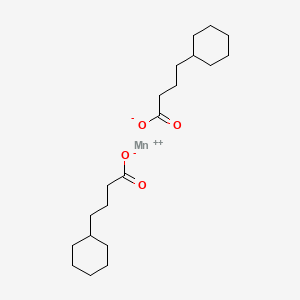




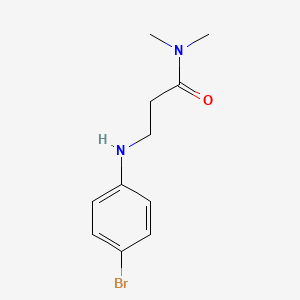
![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)